Tie2阻害剤7

概要

説明

Tie2阻害剤7は、血管新生と血管安定性に関連するチロシンキナーゼ受容体であるTie2受容体を標的とする化合物です。 Tie2受容体は、内皮細胞や特定のマクロファージに発現し、腫瘍の増殖と転移に重要な役割を果たしています 。 この受容体を阻害すると血管新生と腫瘍の増殖を阻害できるため、this compoundはがん治療の有望な候補物質となっています .

科学的研究の応用

Tie2 Inhibitor 7 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Tie2 signaling pathway and its role in angiogenesis.

Biology: Investigated for its effects on endothelial cells and macrophages, providing insights into vascular biology.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumor angiogenesis and metastasis.

Industry: Potential applications in the development of anti-angiogenic drugs and other therapeutic agents.

作用機序

Tie2阻害剤7は、Tie2受容体に結合し、そのキナーゼ活性を阻害することで効果を発揮します。このTie2シグナル伝達経路の阻害は、血管新生と腫瘍の増殖の抑制につながります。分子標的は、内皮細胞のTie2受容体とTie2発現マクロファージです。 Tie2シグナル伝達の阻害は、血管新生や転移など、腫瘍の増殖に関与する複数の経路を阻害します .

Safety and Hazards

将来の方向性

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to better understand its physical and chemical properties, investigations into its reactivity and potential uses, or exploration of its biological activity .

生化学分析

Biochemical Properties

Tie2 Inhibitor 7 plays a pivotal role in biochemical reactions by interacting with the Tie2 receptor. The Tie2 receptor is a receptor tyrosine kinase expressed on endothelial cells and certain macrophages. Tie2 Inhibitor 7 binds to the Tie2 receptor, inhibiting its activation and subsequent downstream signaling pathways. This inhibition affects various biomolecules, including angiopoietins (Ang1 and Ang2), which are ligands for the Tie2 receptor. By blocking the interaction between Tie2 and its ligands, Tie2 Inhibitor 7 disrupts the angiopoietin-Tie2 signaling pathway, leading to reduced angiogenesis and vascular permeability .

Cellular Effects

Tie2 Inhibitor 7 exerts significant effects on various cell types and cellular processes. In endothelial cells, the inhibition of Tie2 by Tie2 Inhibitor 7 leads to decreased cell survival, proliferation, and migration. This compound also affects macrophages, particularly Tie2-expressing macrophages, by reducing their recruitment and function in the tumor microenvironment . Additionally, Tie2 Inhibitor 7 influences cell signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and angiogenesis . The inhibition of Tie2 signaling by Tie2 Inhibitor 7 also impacts gene expression, leading to changes in the expression of genes involved in vascular stability and inflammation .

Molecular Mechanism

The molecular mechanism of action of Tie2 Inhibitor 7 involves its binding to the Tie2 receptor, preventing its activation by angiopoietins. This inhibition blocks the phosphorylation of Tie2 and subsequent activation of downstream signaling pathways, including the PI3K/Akt pathway . By inhibiting Tie2 activation, Tie2 Inhibitor 7 reduces the stabilization and survival of endothelial cells, leading to decreased angiogenesis and vascular permeability . Additionally, Tie2 Inhibitor 7 affects the interaction between Tie2 and other proteins, such as vascular endothelial-protein tyrosine phosphatase (VE-PTP), further modulating Tie2 signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tie2 Inhibitor 7 have been observed to change over time. The stability and degradation of Tie2 Inhibitor 7 can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Tie2 Inhibitor 7 leads to sustained inhibition of Tie2 signaling, resulting in long-term reductions in angiogenesis and vascular permeability . The stability of Tie2 Inhibitor 7 in different experimental conditions can vary, affecting its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of Tie2 Inhibitor 7 vary with different dosages in animal models. At lower doses, Tie2 Inhibitor 7 effectively inhibits Tie2 signaling, leading to reduced angiogenesis and tumor growth . At higher doses, Tie2 Inhibitor 7 may exhibit toxic or adverse effects, including off-target interactions and potential toxicity to normal tissues . The dosage-dependent effects of Tie2 Inhibitor 7 highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

Tie2 Inhibitor 7 is involved in various metabolic pathways, including those mediated by the Tie2 receptor. The inhibition of Tie2 signaling by Tie2 Inhibitor 7 affects metabolic flux and metabolite levels in endothelial cells and other cell types . Additionally, Tie2 Inhibitor 7 interacts with enzymes and cofactors involved in the metabolism of angiopoietins and other signaling molecules, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of Tie2 Inhibitor 7 within cells and tissues are crucial for its efficacy. Tie2 Inhibitor 7 is transported across cell membranes and distributed within various cellular compartments, including the cytoplasm and nucleus . The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of Tie2 Inhibitor 7 within tissues can also influence its therapeutic effects, with higher accumulation in target tissues leading to enhanced efficacy .

Subcellular Localization

The subcellular localization of Tie2 Inhibitor 7 plays a significant role in its activity and function. Tie2 Inhibitor 7 is localized to specific cellular compartments, including the plasma membrane and intracellular organelles . The targeting signals and post-translational modifications of Tie2 Inhibitor 7 direct it to these compartments, where it interacts with the Tie2 receptor and other biomolecules . The subcellular localization of Tie2 Inhibitor 7 can influence its binding interactions, enzyme inhibition, and overall efficacy in inhibiting Tie2 signaling .

準備方法

合成経路と反応条件

Tie2阻害剤7の合成は、通常、ピロロ[2,3-d]ピリミジンコアの構築、それに続くさまざまな置換基を導入するための官能基化を伴います。合成経路には、次のようなステップが含まれる場合があります。

ピロロ[2,3-d]ピリミジンコアの形成: これは、適切な前駆体を用いた環化反応によって達成できます。

官能基化: 鈴木カップリングやBuchwald-Hartwigアミノ化などの反応によるフェニル基などの置換基の導入。

精製: 最終生成物は、カラムクロマトグラフィーや再結晶などの技術を用いて精製し、高純度のthis compoundを得ます.

工業的生産方法

This compoundの工業的生産には、合成経路のスケールアップを行いながら、一貫性と純度を確保する必要があります。 これには、反応条件の最適化、連続フロー反応器の使用、および工業規格を満たすための高度な精製技術の採用が含まれる場合があります .

化学反応の分析

反応の種類

Tie2阻害剤7は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: 酸素含有官能基の導入。

還元: 官能基からの酸素の除去または水素の付加。

置換: ある官能基を別の官能基と交換する。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用いる。

還元: 水素化リチウムアルミニウムやパラジウム触媒を用いた水素ガスなどの試薬を用いる。

主要生成物

これらの反応から生成される主要生成物は、関与する特定の官能基によって異なります。 たとえば、酸化によってケトンやカルボン酸が生成され、還元によってアルコールやアミンが生成される場合があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: Tie2シグナル伝達経路とその血管新生における役割を研究するためのツール化合物として使用されます。

生物学: 内皮細胞やマクロファージに対する効果について調査されており、血管生物学に関する洞察を提供しています。

医学: 特に腫瘍の血管新生と転移を標的にしたがん治療のための潜在的な治療薬として探索されています。

類似化合物との比較

類似化合物

レバスタチニブ: 同様の抗血管新生作用を有する別のTie2阻害剤。

ファリシマブ: 血管内皮成長因子とアンジオポエチン-2の両方を標的とする二重特異性抗体。

独自性

Tie2阻害剤7は、Tie2受容体を特異的に標的とする点で独自であり、他の血管新生阻害剤とは異なる作用機序を提供します。 腫瘍の増殖に関与する複数の経路を阻害できるため、がん治療に役立つ候補物質となっています .

特性

IUPAC Name |

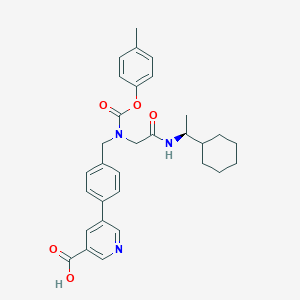

5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N3O5/c1-21-8-14-28(15-9-21)39-31(38)34(20-29(35)33-22(2)24-6-4-3-5-7-24)19-23-10-12-25(13-11-23)26-16-27(30(36)37)18-32-17-26/h8-18,22,24H,3-7,19-20H2,1-2H3,(H,33,35)(H,36,37)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHDFOFSMBLLDX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)NC(C)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)N[C@@H](C)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

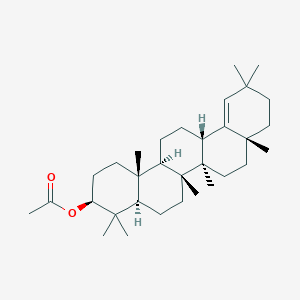

![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate](/img/structure/B593580.png)

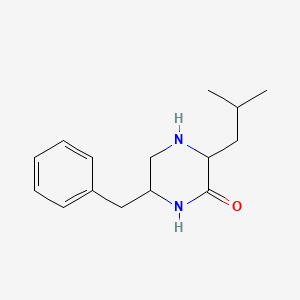

![2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline](/img/structure/B593593.png)

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)